molecular formula C14H25NO6 B597540 Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate CAS No. 1256633-34-7

Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate

Cat. No.: B597540
CAS No.: 1256633-34-7
M. Wt: 303.355
InChI Key: MQCGNAYZRFOZIL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a derivative of amino acids and is often used in biochemical research

Mode of Action

As a derivative of amino acids, it may interact with various biological systems in the body. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

Given its structure, it may be involved in the synthesis of peptides or other complex organic molecules .

Pharmacokinetics

The compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that it could be well-absorbed and distributed in the body, but further studies are needed to confirm this.

Result of Action

As a biochemical reagent, it’s likely used in research settings to study various biological processes .

Action Environment

The action of Methyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate typically involves the reaction of N-Boc-piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature . The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid and amine.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Reduction: Yields the corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[N-Boc-N-(2-hydroxyethyl)amino]butanoate
  • Methyl 4-[N-Boc-N-(2-methoxy-2-oxoethyl)amino]butanoate
  • Methyl 4-[N-Boc-N-(2-ethoxy-2-hydroxyethyl)amino]butanoate

Uniqueness

Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate is unique due to the presence of the ethoxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile building block for the preparation of various functionalized molecules.

Properties

IUPAC Name

methyl 4-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-6-20-12(17)10-15(9-7-8-11(16)19-5)13(18)21-14(2,3)4/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCGNAYZRFOZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCCC(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122377
Record name Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-34-7
Record name Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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